molecular formula C12H11F2NO3 B14037724 2-(2-Carboxyethyl)-3-(difluoromethoxy)phenylacetonitrile

2-(2-Carboxyethyl)-3-(difluoromethoxy)phenylacetonitrile

Cat. No.: B14037724
M. Wt: 255.22 g/mol
InChI Key: BARGESDXIHBSMU-UHFFFAOYSA-N
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Description

2-(2-Carboxyethyl)-3-(difluoromethoxy)phenylacetonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a carboxyethyl group, a difluoromethoxy group, and a phenylacetonitrile moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carboxyethyl)-3-(difluoromethoxy)phenylacetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-(difluoromethoxy)benzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions, such as carboxylation, to introduce the carboxyethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Carboxyethyl)-3-(difluoromethoxy)phenylacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organometallic compounds.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Carboxyethyl)-3-(difluoromethoxy)phenylacetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Carboxyethyl)-3-(difluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The difluoromethoxy group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Carboxyethyl)-5-(difluoromethoxy)phenylacetonitrile
  • 2-(2-Carboxyethyl)-4-(difluoromethoxy)phenylacetonitrile
  • 2-(2-Carboxyethyl)-6-(difluoromethoxy)phenylacetonitrile

Uniqueness

2-(2-Carboxyethyl)-3-(difluoromethoxy)phenylacetonitrile is unique due to the specific positioning of the carboxyethyl and difluoromethoxy groups on the phenyl ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C12H11F2NO3

Molecular Weight

255.22 g/mol

IUPAC Name

3-[2-(cyanomethyl)-6-(difluoromethoxy)phenyl]propanoic acid

InChI

InChI=1S/C12H11F2NO3/c13-12(14)18-10-3-1-2-8(6-7-15)9(10)4-5-11(16)17/h1-3,12H,4-6H2,(H,16,17)

InChI Key

BARGESDXIHBSMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)CCC(=O)O)CC#N

Origin of Product

United States

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